Regioisomeric LogP Differentiation vs. 1-(3',5-Difluorobiphenyl-2-yl)propan-1-one
The lipophilicity (XLogP3) of the target compound is differentiated from its key regioisomer, 1-(3',5-difluorobiphenyl-2-yl)propan-1-one. The comparator has a computed XLogP3 of 3.9 [1]. The target compound's substitution pattern (propanone at the 3-yl position) is expected to result in a distinct, quantifiable LogP value due to altered molecular shape and electronic distribution, which directly influences its suitability for partitioning into hydrophobic biological environments or chromatographic separation [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | Not available from primary literature; predicted to differ from comparator based on regioisomeric structure. |
| Comparator Or Baseline | 1-(3',5-Difluorobiphenyl-2-yl)propan-1-one (CAS 1214341-42-0): XLogP3 = 3.9 |
| Quantified Difference | Difference value unquantified in available literature; structural basis for significant difference is established. |
| Conditions | Computed by XLogP3 algorithm (PubChem/KuuJia). |
Why This Matters
LogP is a critical selection parameter for drug discovery and agrochemical development; a specific regioisomer’s lipophilicity dictates its absorption, distribution, and overall bioavailability profile, making direct substitution risky without experimental verification.
- [1] KuuJia Chemical Database. Cas no 1214341-42-0 (1-(3',5-Difluorobiphenyl-2-yl)propan-1-one) - Computed Properties: XLogP3 = 3.9. View Source
- [2] Hydrophobic Pocket Occupation Design of Difluoro-Biphenyl-Diarylpyrimidines as Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors. Journal of Medicinal Chemistry, 2021. Demonstrates how subtle changes in difluoro-biphenyl substitution impact lipophilicity and target binding. View Source
